5-Nitro-1,3,4-thiadiazole-2-carbaldehyde
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Overview
Description
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring substituted with a nitro group and an aldehyde group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-1,3,4-thiadiazole with formylating agents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Nitro-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-Amino-1,3,4-thiadiazole-2-carbaldehyde.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,2,4-thiadiazole-3-carbaldehyde
- 5-Nitro-1,3,4-thiadiazole-2-amine
- 5-Nitro-1,3,4-thiadiazole-2-thiol
Uniqueness
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C3HN3O3S |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-nitro-1,3,4-thiadiazole-2-carbaldehyde |
InChI |
InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H |
InChI Key |
SMHJQLALFNOCOF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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